2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
CAS No.: 1351631-23-6
Cat. No.: VC4274686
Molecular Formula: C23H26N4O8
Molecular Weight: 486.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351631-23-6 |
|---|---|
| Molecular Formula | C23H26N4O8 |
| Molecular Weight | 486.481 |
| IUPAC Name | 2-[(4-benzylpiperazin-1-yl)methyl]-1H-benzimidazole;oxalic acid |
| Standard InChI | InChI=1S/C19H22N4.2C2H2O4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)15-19-20-17-8-4-5-9-18(17)21-19;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,20,21);2*(H,3,4)(H,5,6) |
| Standard InChI Key | AYRFCYXATZLTHR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate consists of a benzo[d]imidazole core substituted at the 2-position with a methylene-linked 4-benzylpiperazine group, forming a dioxalate salt. The benzo[d]imidazole moiety is a bicyclic aromatic system, while the 4-benzylpiperazine substituent introduces a tertiary amine capable of protonation, enhancing water solubility via salt formation with oxalic acid .
Molecular Characteristics
-
Molecular Formula: The free base likely corresponds to C₂₀H₂₂N₄, with the dioxalate salt adding two oxalate anions (C₂O₄²⁻), resulting in a molecular formula of C₂₀H₂₂N₄·2(C₂HO₄⁻) .
-
Molecular Weight: Calculated as approximately 458.45 g/mol (free base: 318.42 g/mol + 2×90.03 g/mol for oxalate) .
-
Key Functional Groups:
Synthesis and Structural Analogues
Structural Analogues
The patent EP 1 634 873 A1 describes compounds such as 4-(2-(4-benzylpiperazin-1-yl)ethyl)-4,5,6,7-tetrahydro-1-phenyl-1H-indazole (Compound 10), which shares the 4-benzylpiperazine group linked to a heterocyclic core . These analogues exhibit sigma receptor affinity, suggesting a potential therapeutic overlap .
Pharmacological Activity
Sigma Receptor Modulation
Compounds featuring 4-benzylpiperazine substituents, as seen in EP 1 634 873 A1, demonstrate selective sigma receptor inhibition . Sigma receptors are implicated in neurological disorders, pain management, and cancer, positioning this compound as a candidate for further investigation in these areas .
GABA-A Receptor Interactions
Structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazoles act as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing inhibitory neurotransmission . While the 4-benzylpiperazine group in the target compound may alter selectivity, the benzo[d]imidazole core retains potential for central nervous system activity .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: The dioxalate salt improves solubility compared to the free base, critical for oral or injectable formulations .
-
Metabolic Stability: Benzo[d]imidazole derivatives often undergo hepatic metabolism via cytochrome P450 enzymes, but the 4-benzylpiperazine group may reduce first-pass effects by modulating lipophilicity .
Comparative Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume